
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
説明
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (4-CPT-HCl) is a synthetic compound that has been used in scientific research for a variety of applications. It is a highly lipophilic molecule with a molecular weight of 303.8 g/mol and a melting point of 73-74°C. 4-CPT-HCl has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
科学的研究の応用
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis: The crystal structure of compounds related to 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has been analyzed, revealing specific conformations and molecular orientations. For instance, the pyridine ring in some derivatives adopts a half-chair conformation, with the chlorophenyl groups occupying axial positions (Vimalraj & Pandiarajan, 2010). Additionally, intramolecular hydrogen bonding plays a crucial role in stabilizing these structures (Anthal et al., 2013).
Synthesis and Chemical Reactions
- Synthesis of Derivatives: The compound has been used as a base for synthesizing various derivatives. For example, reactions with different hydrazines lead to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives (Anusevičius et al., 2014).
- Chemical Transformations: The compound undergoes interesting transformations under various conditions. For instance, quaternization and sodium borohydride reduction of related compounds have been studied, leading to the synthesis of N-amino-1,2,3,6-tetrahydropyridines (Redda et al., 1979).
Biological and Pharmacological Activities
- Antimicrobial Activity: Some derivatives have exhibited weak antibacterial activity, indicating potential applications in antimicrobial research (Abdelghani et al., 2017).
- Inhibition of Monoamine Oxidase: Certain analogues of 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride act as irreversible inhibitors of monoamine oxidase B, a significant finding in the study of neurological disorders (Williams & Lawson, 1998).
Structural and Molecular Studies
- X-Ray Diffraction Studies: X-ray diffraction has been used to determine the structures of various derivatives, providing insights into their molecular geometry and interactions (Yu et al., 2013).
- Spectroscopic Analysis: Spectroscopic studies, such as IR, NMR, and UV/Vis, have been conducted on derivatives, offering detailed information about their electronic and structural properties (Beckett et al., 1966).
Applications in Material Science
- Tetrathiafulvalene Derivatives: The compound has been utilized in the synthesis of tetrathiafulvalene-π-spacer-acceptor derivatives, which are significant in the field of material science for their optical and electrochemical properties (Andreu et al., 2000).
Miscellaneous Applications
- Discovery of Nonpeptide Agonists: It has been instrumental in discovering nonpeptide agonists for specific receptors, like the urotensin-II receptor, a crucial step in drug development (Croston et al., 2002).
特性
IUPAC Name |
4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN.ClH/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-5,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJUNABWNTULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199304 | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
CAS RN |
51304-61-1 | |
| Record name | Pyridine, 4-(4-chlorophenyl)-1,2,3,6-tetrahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51304-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



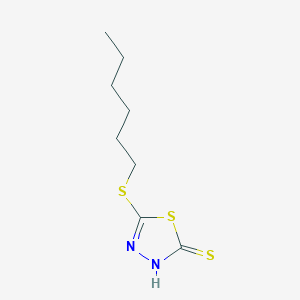

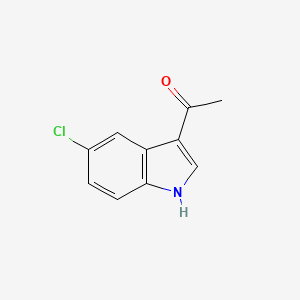
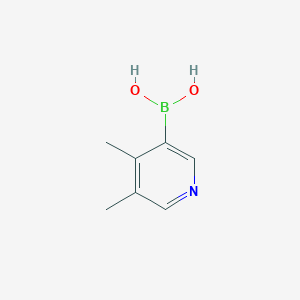
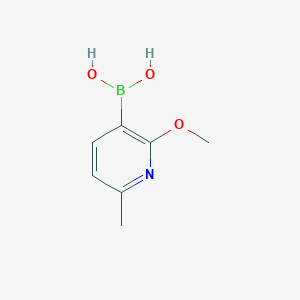
![[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine](/img/structure/B1586143.png)
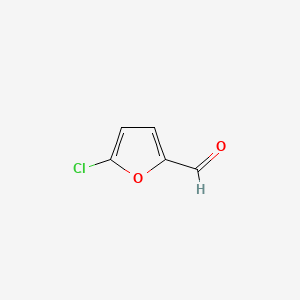






![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)